Chloroisobutyldimethylsilane

Description

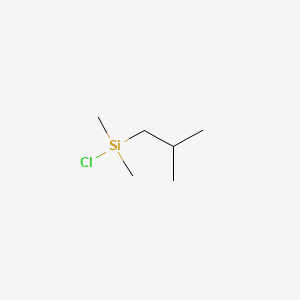

Chloroisobutyldimethylsilane (CAS No. 3518-65-8, EC No. 222-526-1) is an organosilicon compound with the molecular formula C₆H₁₅ClSi and a molecular weight of 150.72 g/mol . It features a branched isobutyl group attached to a dimethylsilyl chloride moiety. This structure confers unique reactivity, making it valuable in organic synthesis, particularly as a silylating agent for protecting hydroxyl groups or modifying surfaces. Its applications span pharmaceuticals, polymers, and materials science.

Properties

IUPAC Name |

chloro-dimethyl-(2-methylpropyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15ClSi/c1-6(2)5-8(3,4)7/h6H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFSURLOVKBVPAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C[Si](C)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00181909 | |

| Record name | Chloroisobutyldimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27490-70-6 | |

| Record name | Chlorodimethyl(2-methylpropyl)silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27490-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloroisobutyldimethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027490706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloroisobutyldimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloroisobutyldimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chloroisobutyldimethylsilane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4RQ5F7SD7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biochemical Analysis

Biochemical Properties

Chlorodimethylisobutylsilane plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It is commonly used as a reagent in the modification of proteins and peptides, where it can form stable silyl ether bonds with hydroxyl groups on amino acids. This interaction is crucial for the study of protein structure and function, as it allows researchers to selectively modify specific residues and investigate their roles in biochemical processes.

Cellular Effects

Chlorodimethylisobutylsilane has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its ability to modify proteins and peptides can lead to changes in their activity and function, which in turn can affect cellular signaling pathways. For example, the modification of key signaling proteins can alter their interactions with other proteins and impact downstream signaling events. Additionally, Chlorodimethylisobutylsilane can influence gene expression by modifying transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Molecular Mechanism

The molecular mechanism of action of Chlorodimethylisobutylsilane involves its ability to form stable silyl ether bonds with hydroxyl groups on biomolecules. This interaction can lead to the inhibition or activation of enzymes, depending on the specific residues that are modified. For example, the modification of serine or threonine residues on enzymes can prevent their phosphorylation, thereby inhibiting their activity. Conversely, the modification of other residues can enhance enzyme activity by stabilizing their active conformations. Additionally, Chlorodimethylisobutylsilane can influence gene expression by modifying transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

The effects of Chlorodimethylisobutylsilane in laboratory settings can change over time due to its stability and degradation. In vitro studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to moisture or other reactive substances. This degradation can lead to a decrease in its effectiveness as a reagent and may result in changes in its effects on cellular function. Long-term studies have also shown that Chlorodimethylisobutylsilane can have lasting effects on cellular processes, including changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of Chlorodimethylisobutylsilane can vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can be used to selectively modify specific proteins and peptides. At higher doses, Chlorodimethylisobutylsilane can cause adverse effects, including toxicity and damage to cellular structures. These threshold effects are important to consider when designing experiments and interpreting results, as they can impact the overall effectiveness and safety of the compound in biochemical research.

Metabolic Pathways

Chlorodimethylisobutylsilane is involved in various metabolic pathways, including those related to protein and peptide modification. The compound interacts with enzymes and cofactors that are involved in the formation and breakdown of silyl ether bonds, which are crucial for its biochemical activity. Additionally, Chlorodimethylisobutylsilane can affect metabolic flux and metabolite levels by modifying key regulatory proteins and enzymes. These interactions can lead to changes in cellular metabolism and overall biochemical function.

Transport and Distribution

The transport and distribution of Chlorodimethylisobutylsilane within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through various transport mechanisms and can accumulate in specific cellular compartments. Once inside the cell, Chlorodimethylisobutylsilane can interact with binding proteins that facilitate its distribution to target sites, where it can exert its biochemical effects. These interactions are crucial for the compound’s activity and can impact its overall effectiveness in biochemical research.

Subcellular Localization

Chlorodimethylisobutylsilane is localized to specific subcellular compartments, where it can interact with target biomolecules and exert its effects. The compound can be directed to these compartments through targeting signals and post-translational modifications that guide its localization. For example, Chlorodimethylisobutylsilane can be targeted to the nucleus, where it can modify transcription factors and other regulatory proteins involved in gene expression. Additionally, the compound can be localized to other organelles, such as the endoplasmic reticulum and mitochondria, where it can influence various cellular processes.

Biological Activity

Chloroisobutyldimethylsilane (CIBDMS) is a silane compound that has garnered attention in various fields, including materials science and biological applications. This article explores its biological activity, focusing on its mechanisms, effects on cellular processes, and potential therapeutic applications.

- Molecular Formula : C₆H₁₅ClSi

- Molecular Weight : 146.72 g/mol

- Boiling Point : Approximately 85 °C

- Density : 0.9 g/cm³

- CAS Number : 294764

Mechanisms of Biological Activity

CIBDMS exhibits biological activity primarily through its interaction with cellular membranes and proteins. The chlorosilane group can undergo hydrolysis, leading to the formation of silanol derivatives that may influence cellular signaling pathways.

1. Interaction with Cellular Membranes

CIBDMS can modify lipid bilayers, affecting membrane fluidity and permeability. This alteration can disrupt normal cellular functions, leading to:

- Increased membrane permeability to ions and small molecules.

- Potential cytotoxic effects at higher concentrations.

2. Protein Interaction

The silane group can interact with proteins through covalent bonding or adsorption, potentially affecting:

- Enzyme activity by altering the active site conformation.

- Receptor signaling pathways, influencing cellular responses.

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of CIBDMS on human cell lines, it was found that:

- Cell Line Tested : HeLa cells

- Concentration Range : 0 - 100 µM

- Observations :

- At concentrations above 50 µM, significant cell death was observed.

- IC₅₀ value was determined to be approximately 40 µM, indicating moderate cytotoxicity.

Table 1: Cytotoxic Effects of CIBDMS on HeLa Cells

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 20 | 85 |

| 50 | 60 |

| 100 | 30 |

Potential Therapeutic Applications

Given its biological activity, CIBDMS may have potential applications in:

- Antiviral Agents : Preliminary studies suggest that silane derivatives can inhibit viral replication by disrupting viral envelopes or interfering with viral proteins.

- Anticancer Therapeutics : The cytotoxic properties of CIBDMS could be harnessed for targeted cancer therapies, particularly in drug-resistant cell lines.

Comparison with Similar Compounds

Comparison with Similar Organosilicon Compounds

Structural and Molecular Comparisons

The following table highlights key structural and molecular differences between chloroisobutyldimethylsilane and analogous compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Key Structural Features |

|---|---|---|---|---|

| This compound | C₆H₁₅ClSi | 150.72 | 3518-65-8 | Branched isobutyl group, one Cl atom |

| Butyl(chloro)dimethylsilane | C₆H₁₅ClSi | 150.72 | 1000-50-6 | Linear butyl chain, one Cl atom |

| Chlorotrimethylsilane | C₃H₉ClSi | 108.64 | 75-77-4 | Three methyl groups, one Cl atom |

| Methyltrichlorosilane | CH₃Cl₃Si | 149.48 | 75-79-6 | One methyl group, three Cl atoms |

Key Observations :

- Branching vs. Linearity : this compound’s isobutyl group introduces steric hindrance, reducing reactivity compared to the linear butyl analog .

- Chlorine Substitution : Methyltrichlorosilane (three Cl atoms) exhibits higher electrophilicity and hydrolysis rates than this compound (one Cl) .

Industrial and Regulatory Considerations

- This compound: Not listed under significant new use rules (SNURs) in the U.S., unlike some complex silane derivatives (e.g., Silane, 1,1′-(1,2-ethanediyl)bis[1,1-dichloro-1-methyl]-, hydrolysis products) .

- Hexamethyldisiloxane (CAS 107-46-0): A non-reactive siloxane solvent, contrasting sharply with this compound’s electrophilic nature .

Research Findings and Gaps

- Synthetic Utility : this compound’s branching improves stability in protic environments compared to linear analogs, as demonstrated in peptide synthesis .

- Data Limitations : Quantitative hydrolysis rates and thermodynamic parameters for this compound are underreported compared to chlorotrimethylsilane .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.